molecular formula C12H14O4 B8140218 Butanoic acid, 3-oxo-, 2-phenoxyethyl ester CAS No. 57582-44-2

Butanoic acid, 3-oxo-, 2-phenoxyethyl ester

Cat. No. B8140218
Key on ui cas rn: 57582-44-2
M. Wt: 222.24 g/mol
InChI Key: OWKVONYXJNKQRG-UHFFFAOYSA-N
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Patent
US04596873

Procedure details

Diketene (84 g) was added dropwise with stirring to 140 g of 2-phenoxyethanol heated at 100° C. After the addition was completed, the reaction mixture was refluxed for an additional 22 hours. The reaction mixture was fractionally distilled to obtain 90.6 g of 2-phenoxyethyl acetoacetate, BP 140°-145° C./0.3 mm.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[O:7]([CH2:14][CH2:15][OH:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:4]([O:16][CH2:15][CH2:14][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:5])[CH2:3][C:2]([CH3:1])=[O:6]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for an additional 22 hours
Duration
22 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCCOC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 90.6 g
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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